Vby-825

Description

Properties

IUPAC Name |

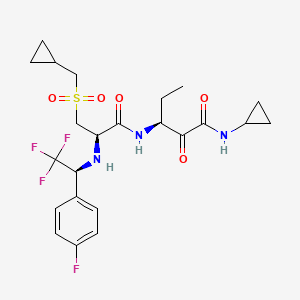

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUXXDKQNAHHON-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310340-58-9 | |

| Record name | VBY-825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vby-825

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vby-825 is a potent, competitive, and reversible pan-cathepsin inhibitor with significant therapeutic potential in oncology, inflammation, and analgesia.[1][2] Its primary mechanism of action is the inhibition of multiple cysteine cathepsins, including B, L, S, and V, at picomolar to low nanomolar concentrations.[1][3] This inhibition disrupts key pathological processes such as tumor growth, invasion, metastasis, and inflammation.[2][3] Preclinical studies have demonstrated its efficacy in reducing tumor burden and alleviating cancer-induced pain.[3][4]

Core Mechanism of Action: Pan-Cathepsin Inhibition

This compound functions as a competitive and reversible inhibitor of several members of the papain family of cysteine cathepsins.[1][3] These proteases are often upregulated in various cancers and inflammatory conditions, where they play crucial roles in the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and angiogenesis.[3] By blocking the active site of these enzymes, this compound prevents the proteolysis of key substrates, thereby mitigating their pro-tumorigenic and pro-inflammatory effects.

The primary targets of this compound are cathepsins B, L, S, and V.[3] In the context of cancer, the inhibition of these specific cathepsins has been shown to reduce tumor growth and incidence.[3] The proposed mechanism involves a decrease in cell proliferation and an increase in apoptosis within the tumor microenvironment.[3]

Caption: this compound inhibits cathepsins, preventing ECM degradation and subsequent tumor progression.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against various cathepsins has been quantified through in vitro enzyme potency assays. The apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins

| Cathepsin | Ki(app) |

| Cathepsin S | 130 pM |

| Cathepsin L | 250 pM |

| Cathepsin V | 250 pM |

| Cathepsin B | 330 pM |

| Cathepsin K | 2.3 nM |

| Cathepsin F | 4.7 nM |

| Data sourced from a study on a pancreatic cancer model.[3] |

Table 2: In Vitro Inhibitory Potency of this compound against Cathepsin S Orthologues

| Species | Ki(app) |

| Mouse | 40 pM |

| Monkey | 60 pM |

| Dog | 250 pM |

| Rat | 770 pM |

| Cross-species potency is crucial for preclinical pharmacology studies.[3] |

Table 3: Cellular Inhibitory Potency of this compound in HUVEC cells

| Cathepsin Isoform | IC50 |

| Cathepsin L (heavy chain) | 0.5 nM |

| Cathepsin B (heavy chain) | 3.3 nM |

| Cathepsin B (heavy chain) | 4.3 nM |

| Determined in Human Umbilical Vein Endothelial Cells (HUVEC).[2] |

Key Experimental Protocols

In Vitro Enzyme Potency Assays

Objective: To determine the inhibitory potency (Ki(app)) of this compound against purified cathepsin enzymes.

Methodology:

-

Enzyme Activation: Recombinant human cathepsins are pre-activated according to standard protocols.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Assay Reaction: The assay is performed in a 96-well plate format. Each well contains the activated cathepsin enzyme, a specific fluorogenic substrate, and a concentration of this compound or vehicle control.

-

Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The apparent inhibition constants (Ki(app)) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Cell-Based Cathepsin Activity Assay

Objective: To measure the inhibitory activity of this compound against endogenous cathepsins in a cellular context.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC), which express both cathepsins B and L, are cultured to confluence.[3]

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-300 nM) for a specified period.[2]

-

Activity-Based Probe Labeling: A cell-permeable, activity-based probe that covalently binds to the active site of cathepsins is added to the culture media.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Gel Electrophoresis and Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane. The labeled active cathepsins are visualized using an antibody or streptavidin conjugate that recognizes the probe.

-

Densitometry Analysis: The intensity of the bands corresponding to active cathepsins is quantified to determine the IC50 values.

Caption: Workflow for determining the cellular inhibitory potency of this compound.

In Vivo Pancreatic Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of pancreatic islet cancer.[3]

Methodology:

-

Animal Model: The RIP1-Tag2 transgenic mouse model, which spontaneously develops pancreatic islet tumors, is used.[4]

-

Treatment Groups: Mice are randomized into a treatment group receiving this compound and a vehicle control group (e.g., 5% dextrose in water).[4]

-

Drug Administration: this compound is administered daily via subcutaneous injection at a specified dose (e.g., 10 mg/kg/day) for a defined treatment period (e.g., from 10 to 13.5 weeks of age).[3]

-

Tumor Assessment: At the end of the study, mice are euthanized, and their pancreata are dissected. The number and volume of tumors are measured.

-

Histopathological Analysis: Tumor tissues are collected for further analysis, such as immunohistochemistry for markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

-

Statistical Analysis: Tumor burden (total tumor volume) and tumor number are compared between the treatment and control groups using appropriate statistical tests. A significant decrease in these parameters in the this compound-treated group indicates anti-tumor efficacy.[3]

Additional Therapeutic Applications

Beyond its anti-cancer properties, this compound has demonstrated potential in other therapeutic areas:

-

Pain Management: In a mouse model of bone cancer, this compound treatment reduced pain behaviors.[2] It has also been shown to attenuate bone cancer-induced bone remodeling.[4]

-

Anti-inflammatory Effects: this compound has shown efficacy in mouse models of gout, peritonitis, and arthritis.[2]

-

Antiviral Activity: In vitro studies suggest that this compound can inhibit the entry of SARS-CoV-2 into host cells, likely by inhibiting host proteases required for viral processing.[5]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the potent and reversible inhibition of multiple cathepsins. Its demonstrated efficacy in preclinical models of cancer and pain, coupled with its anti-inflammatory and potential antiviral activities, underscores its broad therapeutic potential. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for human diseases.

References

- 1. virobayinc.com [virobayinc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Discovery of VBY-825: A Potent, Reversible Pan-Cathepsin Inhibitor for Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of VBY-825, a novel, reversible, and potent inhibitor of multiple cathepsin proteases. This compound emerged from an extensive structure-based drug discovery program and has demonstrated significant anti-tumor efficacy in preclinical cancer models. This document details the quantitative inhibitory profile of this compound, the experimental methodologies employed in its characterization, and the underlying signaling pathways implicated in its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the development of cathepsin inhibitors for therapeutic applications.

Introduction

The papain family of cysteine cathepsins, a group of lysosomal proteases, has been increasingly implicated in the pathophysiology of various diseases, including cancer.[1] Elevated expression and activity of specific cathepsins, such as B, L, S, and V, are associated with tumor progression, invasion, and metastasis.[1] These proteases contribute to the degradation of the extracellular matrix (ECM), a critical step in cancer cell dissemination.[2] Consequently, the development of potent and selective cathepsin inhibitors represents a promising therapeutic strategy in oncology.[1]

This compound is a novel, orally available, and reversible cathepsin inhibitor identified through a rigorous structure-based drug design program.[3][4] It exhibits potent inhibitory activity against a range of cathepsins, classifying it as a pan-cathepsin inhibitor.[5] Preclinical studies have demonstrated its anti-tumor, anti-inflammatory, and analgesic properties.[3] This guide will delve into the technical details of this compound's discovery and characterization.

Quantitative Data: Inhibitory Potency of this compound

This compound has been characterized as a potent inhibitor of several human cathepsins and their orthologues in species relevant for pharmacological studies. The inhibitory activity is summarized in the tables below.

Table 1: In Vitro Inhibitory Potency (Ki(app)) of this compound against Human Cathepsins [3]

| Cathepsin Target | Apparent Inhibition Constant (Ki(app)) |

| Cathepsin S | 130 pM |

| Cathepsin L | 250 pM |

| Cathepsin V | 250 pM |

| Cathepsin B | 330 pM |

| Cathepsin K (humanized-rabbit) | 2.3 nM |

| Cathepsin F | 4.7 nM |

Table 2: In Vitro Inhibitory Potency (Ki(app)) of this compound against Cathepsin S Orthologues [3]

| Species | Apparent Inhibition Constant (Ki(app)) |

| Mouse | 40 pM |

| Monkey | 60 pM |

| Dog | 250 pM |

| Rat | 770 pM |

Table 3: Cellular Inhibitory Potency (IC50) of this compound in HUVEC Cells [3]

| Cathepsin Target | IC50 |

| Cathepsin L (heavy chain isoform 1) | 0.5 nM |

| Cathepsin L (heavy chain isoform 2) | 3.3 nM |

| Cathepsin B | 4.3 nM |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory potency of compounds against purified cathepsin enzymes using a fluorogenic substrate.

Materials:

-

Purified recombinant human cathepsin enzymes (B, L, S, V, K, F)

-

Fluorogenic cathepsin substrates (e.g., Z-FR-AMC for cathepsins B and L; Z-VVR-AMC for cathepsin S)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

This compound or other test compounds

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a vehicle control (buffer with no inhibitor) and a no-enzyme control.

-

Add the purified cathepsin enzyme to each well (except the no-enzyme control) and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time curves.

-

Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

Calculate the apparent inhibition constant (Ki(app)) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km) for the specific enzyme.

Cell-Based Cathepsin Activity Assay (HUVEC)

This protocol describes a method to assess the inhibitory activity of this compound on endogenous cathepsin activity within a cellular context using an activity-based probe.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Complete cell culture medium for HUVECs

-

This compound

-

Activity-based probe (e.g., a radiolabeled or fluorescently tagged irreversible cathepsin inhibitor)

-

Cell lysis buffer

-

SDS-PAGE and autoradiography or fluorescence imaging equipment

Procedure:

-

Culture HUVECs to near confluency in appropriate culture vessels.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours) in complete culture medium.

-

Following treatment, incubate the cells with an activity-based probe that covalently binds to the active site of cathepsins.

-

Wash the cells to remove unbound probe and lyse the cells.

-

Separate the cell lysates by SDS-PAGE.

-

Visualize the labeled cathepsins by autoradiography (for radiolabeled probes) or fluorescence imaging.

-

Quantify the band intensities to determine the extent of inhibition of probe binding by this compound.

-

Calculate the IC50 values by plotting the percentage of inhibition of probe labeling against the this compound concentration.

In Vivo Anti-Tumor Efficacy in a Pancreatic Cancer Model (RIP-Tag2)

This protocol provides a general outline for evaluating the in vivo anti-tumor efficacy of this compound in the RIP-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors (PNETs).[4][6][7]

Animal Model:

-

RIP-Tag2 transgenic mice, which spontaneously develop pancreatic islet cell tumors in a multi-stage process that recapitulates human tumor progression.[6][7]

Procedure:

-

Genotype mice to confirm the presence of the RIP-Tag2 transgene.

-

At a pre-determined age (e.g., when tumors are established), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via an appropriate route (e.g., oral gavage) at a specified dose and frequency. The control group receives a vehicle control.

-

Monitor the health of the animals regularly.

-

At the end of the study, euthanize the mice and dissect the pancreas.

-

Quantify the tumor burden, which can include measuring the total tumor volume and counting the number of tumors.

-

Perform histological and immunohistochemical analyses on the tumors to assess parameters such as cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.

Conclusion

This compound is a potent, reversible, pan-cathepsin inhibitor discovered through a structure-based drug design approach. It has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer, supporting the therapeutic potential of cathepsin inhibition in oncology. The data and protocols presented in this technical guide provide a comprehensive overview of the discovery and preclinical characterization of this compound, offering valuable insights for researchers and drug developers in the field of cancer therapeutics. Further investigation into the clinical utility of this compound and other cathepsin inhibitors is warranted.

References

- 1. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Dipeptidyl nitrile inhibitors of Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Rip1Tag2 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The Rip1Tag2 Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

Vby-825: A Technical Guide to its Reversible Covalent Inhibition of Cathepsins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vby-825 is a potent, reversible covalent inhibitor targeting multiple members of the cathepsin family of cysteine proteases. Identified through a structure-based drug design program, this ketoamide-containing compound demonstrates high potency against cathepsins B, L, S, and V, which are frequently implicated in the pathology of various cancers. This compound's unique mechanism of action, involving the formation of a reversible hemiothioketal linkage with the active site cysteine, offers a compelling profile for therapeutic development. This document provides an in-depth technical overview of this compound, including its mechanism of inhibition, quantitative inhibitory data, detailed experimental methodologies, and the relevant signaling pathways, to support ongoing research and drug development efforts in the field of oncology and beyond.

Core Mechanism of Reversible Covalent Inhibition

This compound is classified as a ketoamide, a class of compounds known to act as reversible covalent inhibitors of cysteine proteases.[1][2] The inhibitory activity of this compound is centered on the interaction between its electrophilic ketoamide "warhead" and the nucleophilic thiol group of the active site cysteine residue within the target cathepsin.

This interaction proceeds via a two-step mechanism:

-

Non-covalent Binding: Initially, this compound binds to the active site of the cathepsin through non-covalent interactions, positioning the ketoamide group in close proximity to the catalytic cysteine. The inhibitor is designed to occupy the S1, S2, and S3 binding pockets of the enzyme, which contributes to its affinity and specificity.

-

Reversible Covalent Bond Formation: Following initial binding, the sulfur atom of the cysteine residue performs a nucleophilic attack on the carbonyl carbon of the ketoamide. This results in the formation of a tetrahedral intermediate, a hemiothioketal, which is a covalent but reversible linkage.[1]

The reversibility of this covalent bond is a key feature of this compound, potentially offering advantages over irreversible inhibitors by reducing the risk of off-target effects and idiosyncratic toxicities. The equilibrium between the non-covalently bound state, the covalent adduct, and the dissociated inhibitor and enzyme determines the overall inhibitory potency.

Quantitative Inhibitory Potency

This compound has demonstrated potent inhibition of several human cathepsins in both biochemical and cell-based assays. The apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | Ki(app) (nM) | Reference |

| Human Cathepsin S | 0.130 | [3] |

| Human Cathepsin L | 0.250 | [3] |

| Human Cathepsin V | 0.250 | [3] |

| Human Cathepsin B | 0.330 | [3] |

| Humanized-Rabbit Cathepsin K | 2.3 | [3] |

| Human Cathepsin F | 4.7 | [3] |

| Mouse Cathepsin S | 0.040 | [3] |

| Monkey Cathepsin S | 0.060 | [3] |

| Dog Cathepsin S | 0.250 | [3] |

| Rat Cathepsin S | 0.770 | [3] |

Table 1: Biochemical Inhibition of Purified Cathepsins by this compound.

| Cell Line | Target | IC50 (nM) | Reference |

| HUVEC | Cathepsin L (heavy chain isoform 1) | 0.5 | [4] |

| HUVEC | Cathepsin L (heavy chain isoform 2) | 3.3 | [4] |

| HUVEC | Cathepsin B | 4.3 | [4] |

Table 2: Cell-Based Inhibition of Cathepsins by this compound.

Experimental Protocols

In Vitro Cathepsin Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory potency of this compound against purified cathepsins using a fluorogenic substrate.

Materials:

-

Purified recombinant human cathepsin (e.g., Cathepsin B, L, S, or V)

-

This compound

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the purified cathepsin enzyme to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic cathepsin substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for kinetic analysis.

-

Calculate the rate of substrate cleavage (RFU/min) for each well from the linear portion of the kinetic curve.

-

Normalize the activity in the inhibitor-treated wells to the vehicle control wells to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 or Ki(app) value.

Cell-Based Cathepsin Activity Assay Using an Activity-Based Probe

This protocol outlines a method to assess the inhibition of intracellular cathepsin activity by this compound using an activity-based probe (ABP).

Materials:

-

Cells of interest (e.g., HUVEC)

-

Complete cell culture medium

-

This compound

-

Activity-Based Probe (e.g., a quenched fluorescent ABP targeting cathepsins)

-

Cell lysis buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner

Procedure:

-

Seed cells in a multi-well plate and culture overnight.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours).

-

Add the activity-based probe to the cells and incubate for a short period to allow for covalent labeling of active cathepsins.

-

Wash the cells to remove unbound probe.

-

Lyse the cells and collect the protein lysate.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled cathepsins using a fluorescence gel scanner.

-

Quantify the band intensities to determine the extent of inhibition at different this compound concentrations.

Role of Cathepsins in Cancer Signaling Pathways

Cathepsins are implicated in multiple stages of cancer progression, including tumor growth, invasion, angiogenesis, and metastasis. By inhibiting a spectrum of these proteases, this compound can potentially interfere with several key signaling cascades.

-

Extracellular Matrix (ECM) Degradation and Invasion: Secreted cathepsins can degrade components of the ECM, such as collagen, laminin, and fibronectin. This process is crucial for cancer cells to break through the basement membrane and invade surrounding tissues. Inhibition of cathepsins by this compound can therefore limit the metastatic potential of tumor cells.

-

Angiogenesis: Cathepsins can promote the formation of new blood vessels (angiogenesis) by releasing pro-angiogenic factors from the ECM and by activating other proteases like matrix metalloproteinases (MMPs). By blocking cathepsin activity, this compound may suppress tumor-induced angiogenesis.

-

Apoptosis and Autophagy: Intracellularly, cathepsins are involved in the regulation of programmed cell death (apoptosis) and cellular recycling (autophagy). Depending on the cellular context, cathepsins can have both pro- and anti-apoptotic roles. Pan-cathepsin inhibition by this compound could modulate these pathways, potentially sensitizing cancer cells to other therapies.

Clinical Development Status

Information regarding the clinical development of this compound is limited in the public domain. Virobay, the developing company, had plans to file an Investigational New Drug (IND) application for this compound.[5] However, there is no readily available information confirming its entry into clinical trials. Further inquiries into Virobay's pipeline and clinical trial registries may be necessary to ascertain the current development status.

Conclusion

This compound is a well-characterized, potent, and reversible covalent inhibitor of multiple cathepsins with demonstrated preclinical efficacy in cancer models. Its unique mechanism of action and broad-spectrum activity make it a valuable tool for research into the roles of cathepsins in disease and a potential therapeutic candidate. The data and protocols presented in this guide provide a comprehensive foundation for scientists and drug developers working with this compound and similar cathepsin inhibitors. Further investigation into its clinical potential is warranted.

References

- 1. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fiercebiotech.com [fiercebiotech.com]

VBY-825: A Potent, Reversible Pan-Cathepsin Inhibitor for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VBY-825 is a novel, orally available, and reversible inhibitor of cysteine cathepsins, demonstrating high potency against cathepsins B, L, S, and V.[1][2] These proteases are critically involved in a multitude of pathological processes, including tumor progression, inflammation, and autoimmune diseases. This technical guide provides a comprehensive overview of the target profile of this compound, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways modulated by its inhibitory activity. The information presented herein is intended to support further research and development of this compound and other pan-cathepsin inhibitors as potential therapeutic agents.

Introduction

Cysteine cathepsins are a family of lysosomal proteases that play a central role in protein turnover and degradation.[3] However, their dysregulation and extracellular activity are strongly implicated in the pathology of various diseases.[3] Specifically, cathepsins B, L, S, and V have been identified as key players in cancer cell invasion and metastasis, angiogenesis, and the modulation of immune responses.[2][3][4] This has led to the development of cathepsin inhibitors as a promising therapeutic strategy.

This compound has emerged as a potent, competitive, and reversible pan-cathepsin inhibitor with picomolar to low nanomolar potency against cathepsins B, L, S, and V.[2][5] Preclinical studies have highlighted its anti-tumor, anti-inflammatory, and analgesic effects, underscoring its therapeutic potential.[1] This guide serves as a technical resource for researchers engaged in the study of this compound and the broader field of cathepsin inhibition.

Target Profile and Quantitative Data

This compound exhibits a strong inhibitory profile against multiple key cathepsins. The following tables summarize the quantitative data for this compound's potency against its primary targets.

Table 1: In Vitro Inhibitory Potency of this compound against Purified Human Cathepsins

| Cathepsin Target | Apparent Inhibition Constant (Ki(app)) |

| Cathepsin S | 130 pM[2] |

| Cathepsin L | 250 pM[2] |

| Cathepsin V | 250 pM[2] |

| Cathepsin B | 330 pM[2] |

Table 2: Cellular Inhibitory Potency of this compound in Human Umbilical Vein Endothelial Cells (HUVEC)

| Cathepsin Target | IC50 Value |

| Cathepsin L (heavy chain isoform 1) | 0.5 nM[1][2] |

| Cathepsin L (heavy chain isoform 2) | 3.3 nM[1][2] |

| Cathepsin B | 4.3 nM[1][2] |

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are attributed to its modulation of signaling pathways in which its target cathepsins are key players. Two such critical pathways are the MHC class II antigen presentation pathway and the NLRP3 inflammasome activation pathway.

Inhibition of MHC Class II Antigen Presentation via Cathepsin S

Cathepsin S plays a crucial role in the adaptive immune response by mediating the final step in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[6][7] This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.[7] By inhibiting Cathepsin S, this compound can disrupt this process, which has therapeutic implications for autoimmune diseases and certain cancers.

References

- 1. Specificity of human cathepsin S determined by processing of peptide substrates and MHC class II-associated invariant chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Lysosomal Cathepsin Release Is Required for NLRP3-Inflammasome Activation by Mycobacterium tuberculosis in Infected Macrophages [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

Vby-825: A Pan-Cathepsin Inhibitor Demonstrating Anti-Tumor Efficacy in Preclinical Pancreatic Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor properties of Vby-825, a novel, reversible pan-cathepsin inhibitor, with a specific focus on its activity in pancreatic cancer. The information presented is based on available preclinical data.

Core Mechanism of Action

This compound is a potent, competitive, and reversible inhibitor of multiple cathepsins, with high potency against those commonly implicated in cancer progression.[1][2] It is considered a pan-cathepsin protease inhibitor.[2] In the context of pancreatic cancer, this compound primarily targets cathepsins B, L, and S.[1] These proteases are crucial for key processes in cancer development, including tumor growth, invasion, and metastasis through the degradation of the extracellular matrix.[3] By inhibiting these cathepsins, this compound disrupts these fundamental cancer progression pathways.

Figure 1: Proposed mechanism of action for this compound in pancreatic cancer.

Preclinical Efficacy in a Pancreatic Islet Cancer Model

This compound has been evaluated in a well-characterized RIP1-Tag2 (RT2) mouse model of pancreatic neuroendocrine cancer, demonstrating significant anti-tumor effects.[3]

Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative findings from an intervention trial where this compound was administered daily via subcutaneous injection.

| Parameter | Vehicle Control (D5W) | This compound (10 mg/kg/day) | Percentage Change | p-value |

| Tumor Number | - | - | 33% decrease | P<0.05 |

| Cumulative Tumor Volume | - | - | 52% decrease | *P<0.01 |

| Cell Proliferation (Ki67 positive cells) | - | - | 25% decrease | - |

| Apoptosis (Cleaved caspase 3 positive cells) | - | - | Trend towards an increase | - |

Data extracted from a preclinical study in a pancreatic islet cancer model.[3]

Cellular Mechanism of Action in Pancreatic Cancer Cells

This compound's impact on tumor growth is attributed to a combined effect on cell proliferation and apoptosis.[3]

Experimental Protocols

While detailed, step-by-step protocols are not publicly available, this section outlines the methodologies used in the key preclinical studies of this compound.

In Vivo Xenograft Study Workflow

The preclinical efficacy of this compound was assessed using an intervention trial in a transgenic mouse model of pancreatic cancer.

Figure 2: High-level workflow for the in vivo evaluation of this compound.

Key Methodologies:

-

Animal Model: RIP1-Tag2 (RT2) transgenic mouse model of pancreatic neuroendocrine cancer.[3]

-

Treatment Regimen: Daily subcutaneous injections of this compound (10 mg/kg/day) or a vehicle control (D5W) from 10 to 13.5 weeks of age.[3]

-

Efficacy Endpoints:

Potency of this compound

This compound demonstrates high potency as a competitive and reversible inhibitor of multiple cathepsins.[1][2]

| Cathepsin Target | IC50 Value |

| Cathepsin B | 4.3 nM |

| Cathepsin L (isoform 1) | 0.5 nM |

| Cathepsin L (isoform 2) | 3.3 nM |

IC50 values were determined in cell-based assays.[3]

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound for the treatment of pancreatic cancer.

Summary and Future Directions

This compound is a potent, reversible pan-cathepsin inhibitor that has demonstrated significant anti-tumor efficacy in a preclinical model of pancreatic islet cancer.[3] Its mechanism of action, involving the inhibition of key proteases responsible for tumor growth and invasion, presents a promising therapeutic strategy.[1][3] The observed reduction in tumor burden, coupled with a decrease in cell proliferation and a trend towards increased apoptosis, underscores its potential as an anti-cancer agent.[3]

Future research should focus on:

-

Elucidating the detailed signaling pathways modulated by this compound downstream of cathepsin inhibition.

-

Evaluating the efficacy of this compound in other preclinical models of pancreatic ductal adenocarcinoma.

-

Investigating potential synergistic effects of this compound in combination with standard-of-care chemotherapies or other targeted agents.

-

Initiation of clinical trials to assess the safety and efficacy of this compound in patients with pancreatic cancer.

References

Vby-825: A Technical Overview of Preclinical Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anti-inflammatory effects of Vby-825, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The data herein is a synthesis of findings from multiple preclinical studies designed to elucidate the compound's mechanism of action and therapeutic potential in inflammatory disease models.

Core Mechanism of Action

This compound is an orally bioavailable, small molecule inhibitor that selectively and irreversibly binds to BTK, a critical signaling protein in various immune cells.[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and the production of autoantibodies.[2][3] Beyond its role in B-cells, BTK is also involved in the signaling pathways of other immune cells, including macrophages, neutrophils, and mast cells, where it mediates inflammatory responses through Fc receptor (FcR) and Toll-like receptor (TLR) signaling.[2][3][4][5] By inhibiting BTK, this compound effectively dampens these pro-inflammatory cascades.

Signaling Pathway of this compound Inhibition

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of this compound were initially characterized in a series of in vitro assays using primary immune cells and cell lines.

Inhibition of Pro-inflammatory Cytokine Release

This compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokine and chemokine production in various cell types upon stimulation.

Table 1: this compound Inhibition of LPS-Induced Cytokine Release in Human PBMCs and Murine Macrophages

| Cell Type | Stimulant | Cytokine | This compound IC₅₀ (nM) |

| Human PBMCs | LPS (1 µg/mL) | TNF-α | 14 |

| Human PBMCs | LPS (1 µg/mL) | IL-6 | 25 |

| Human PBMCs | LPS (1 µg/mL) | IL-1β | 18 |

| Murine RAW264.7 | LPS (1 µg/mL) | TNF-α | 21 |

| Murine RAW264.7 | LPS (1 µg/mL) | IL-6 | 32 |

| Murine RAW264.7 | LPS (1 µg/mL) | IL-1β | 29 |

Data compiled from representative in vitro studies.[6][7]

Experimental Protocol: In Vitro Cytokine Release Assay

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8] Murine macrophage-like RAW264.7 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

-

Cell Plating: Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.[8]

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (0.1% DMSO) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.[10]

-

Incubation: The plates are incubated for 6 hours (for TNF-α) or 24 hours (for IL-6 and IL-1β) at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement: Supernatants are collected, and cytokine concentrations are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: IC₅₀ values are calculated using a four-parameter logistic curve fit.

Experimental Workflow: In Vitro Cytokine Release Assay

In Vivo Efficacy in Preclinical Models of Arthritis

The therapeutic potential of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a well-established animal model for rheumatoid arthritis.[11][12][13][14][15]

Reduction of Clinical Signs of Arthritis

Oral administration of this compound resulted in a dose-dependent reduction in the clinical signs of arthritis, including paw swelling and arthritis index scores.

Table 2: Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Dose (mg/kg, BID) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) |

| Vehicle | - | 10.2 ± 1.5 | 3.8 ± 0.4 |

| This compound | 10 | 4.5 ± 0.8 | 2.1 ± 0.3 |

| This compound | 30 | 2.1 ± 0.5 | 1.5 ± 0.2 |

| Dexamethasone | 1 | 1.8 ± 0.4 | 1.3 ± 0.2 |

p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.[16][17]

Histopathological Improvements

Histopathological analysis of the joints from this compound-treated animals revealed a significant reduction in synovial inflammation, cartilage destruction, and bone erosion compared to the vehicle-treated group.

Experimental Protocol: Murine Collagen-Induced Arthritis (CIA) Model

-

Animals: Male DBA/1J mice, 8-10 weeks of age, are used for this model due to their susceptibility to CIA.[11][14]

-

Induction of Arthritis:

-

Treatment: Prophylactic oral administration of this compound (10 and 30 mg/kg, twice daily) or vehicle is initiated on day 21 and continues until day 42. Dexamethasone (1 mg/kg, once daily) serves as a positive control.

-

Clinical Assessment: The severity of arthritis is evaluated three times a week from day 21 to day 42. Paw swelling is measured using a digital caliper. The arthritis index is scored on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis), with a maximum score of 16 per mouse.

-

Histopathology: At the end of the study (day 42), mice are euthanized, and hind paws are collected, fixed, decalcified, and embedded in paraffin. Joint sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O-fast green to assess inflammation, cartilage damage, and bone erosion.

Experimental Workflow: Murine CIA Model

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-inflammatory agent. Through potent and selective inhibition of BTK, this compound effectively suppresses the production of pro-inflammatory cytokines in vitro and demonstrates significant efficacy in a well-validated in vivo model of rheumatoid arthritis. These findings provide a solid rationale for the continued investigation of this compound in clinical trials for the treatment of autoimmune and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]

- 3. Bruton Tyrosine Kinase Inhibition Decreases Inflammation and Differentially Impacts Phagocytosis and Cellular Metabolism in Mouse- and Human-derived Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Immunomodulatory Functions of BTK Inhibition in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond | MDPI [mdpi.com]

- 6. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]

- 7. benchchem.com [benchchem.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. benchchem.com [benchchem.com]

- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 11. chondrex.com [chondrex.com]

- 12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 15. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 16. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]

- 17. researchgate.net [researchgate.net]

Vby-825: A Potent Pan-Cathepsin Inhibitor for the Disruption of Tumor Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Consequently, targeting angiogenesis has emerged as a key therapeutic strategy in oncology. Vby-825 is a novel, orally available, and reversible pan-cathepsin inhibitor with potent activity against cathepsins B, L, S, and V. Emerging evidence indicates that cathepsins, particularly cathepsin S, play a pivotal role in promoting tumor angiogenesis. This technical guide provides a comprehensive overview of the role of this compound in inhibiting tumor angiogenesis, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for assessing its anti-angiogenic effects, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound and its Target: Cathepsins

This compound is a synthetic organic compound identified through a structure-based drug design program.[1] It is a potent and reversible inhibitor of multiple cysteine cathepsins.[1] Cathepsins are a family of proteases that are typically found in lysosomes and are involved in protein turnover. However, in the tumor microenvironment, certain cathepsins are overexpressed and secreted, where they contribute to the degradation of the extracellular matrix (ECM), a crucial step in angiogenesis and tumor invasion.[2][3]

This compound exhibits high inhibitory potency against cathepsins B, L, S, and V, all of which have been implicated in cancer progression.[1][4] Notably, cathepsin S has been shown to play a significant role in angiogenesis by contributing to blood vessel permeability and facilitating endothelial cell invasion.[2][3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various cathepsins has been determined through in vitro enzymatic assays. The following tables summarize the key quantitative data.

Table 1: IC50 Values of this compound against Cathepsins in HUVEC Cells [4]

| Cathepsin Target | IC50 (nM) |

| Cathepsin L (heavy chain) | 0.5 |

| Cathepsin B (heavy chain) | 3.3 |

| Cathepsin B (alternative) | 4.3 |

Table 2: Apparent Inhibition Constants (Ki(app)) of this compound against Purified Cathepsins

| Cathepsin Target | Ki(app) |

| Cathepsin S | 130 pM |

| Cathepsin L | 250 pM |

| Cathepsin V | 250 pM |

| Cathepsin B | 330 pM |

| Humanized-rabbit Cathepsin K | 2.3 nM |

| Cathepsin F | 4.7 nM |

Mechanism of Action: Inhibition of Angiogenesis

The anti-angiogenic effect of this compound is primarily attributed to its inhibition of cathepsin S. Cathepsin S, secreted by tumor and endothelial cells, degrades components of the extracellular matrix, which is a critical step for endothelial cell migration and invasion.[3] Furthermore, cathepsin S can influence the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a master regulator of angiogenesis.[1] By inhibiting cathepsin S, this compound is hypothesized to disrupt these pro-angiogenic processes.

Signaling Pathway of this compound in Angiogenesis Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound inhibits tumor angiogenesis.

Caption: this compound inhibits secreted Cathepsin S, disrupting ECM degradation and VEGF/VEGFR-2 signaling, ultimately blocking angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to evaluate the anti-angiogenic effects of this compound.

In Vitro Angiogenesis Assays

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Workflow Diagram:

Caption: Workflow for the HUVEC tube formation assay to assess in vitro angiogenesis.

Protocol:

-

Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium to 70-90% confluency.

-

Cell Preparation: Harvest HUVECs using trypsin and resuspend them in EBM-2 basal medium containing 50 ng/mL VEGF. Prepare experimental groups with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO).

-

Seeding: Seed 1.5 x 10^4 HUVECs per well onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.

-

Imaging and Analysis: Visualize tube formation using a phase-contrast microscope. Capture images and quantify the total tube length and the number of branch points using image analysis software. A significant reduction in these parameters in the this compound treated groups compared to the vehicle control indicates inhibition of angiogenesis.

This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.

Protocol:

-

Cell Seeding: Seed HUVECs in a 24-well plate and grow to 100% confluency.

-

Wound Creation: Create a uniform scratch across the center of the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh EBM-2 medium containing 50 ng/mL VEGF with or without different concentrations of this compound.

-

Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure. A decrease in the rate of wound closure in the presence of this compound indicates inhibition of cell migration.

In Vivo Angiogenesis Assay

This assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Workflow Diagram:

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Protocol:

-

Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with heparin (60 U/mL) and VEGF (150 ng/mL). For the experimental group, add this compound to the Matrigel mixture at a desired concentration.

-

Implantation: Anesthetize mice (e.g., C57BL/6) and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.

-

Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice daily via oral gavage for 14 days.[4]

-

Plug Excision and Analysis: After 14 days, euthanize the mice and excise the Matrigel plugs.

-

Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for the endothelial cell marker CD31 to visualize and quantify microvessel density. A significant reduction in hemoglobin content and CD31-positive vessels in the this compound treated group indicates in vivo inhibition of angiogenesis.

Conclusion

This compound is a promising anti-cancer agent with a clear mechanism of action targeting cathepsins, which are critically involved in tumor angiogenesis. The data presented in this guide demonstrate its potent inhibitory activity. The detailed experimental protocols provide a framework for researchers to further investigate and validate the anti-angiogenic properties of this compound and other cathepsin inhibitors. The disruption of the cathepsin-VEGF axis by this compound represents a compelling strategy for the development of novel anti-angiogenic therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.

References

- 1. Melittin suppresses cathepsin S-induced invasion and angiogenesis via blocking of the VEGF-A/VEGFR-2/MEK1/ERK1/2 pathway in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody Targeting of Cathepsin S Inhibits Angiogenesis and Synergistically Enhances Anti-VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cathepsin proteases attenuates migration and sensitizes aggressive N-Myc amplified human neuroblastoma cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Vby-825: A Technical Guide to Investigating Cysteine Protease Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vby-825 is a potent, orally available, and reversible pan-cathepsin inhibitor with significant therapeutic potential in oncology, inflammation, and pain management.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed methodologies for its use in studying cysteine protease function. The information presented here is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their preclinical studies.

Cysteine proteases, particularly the cathepsin family, are critically involved in a multitude of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[3] Dysregulation of cathepsin activity has been implicated in various diseases, making them attractive therapeutic targets. This compound offers a powerful tool to probe the function of these enzymes and evaluate their role in disease progression.

This compound: Mechanism of Action and Inhibitory Profile

This compound is a competitive and reversible inhibitor of multiple cathepsins, exhibiting picomolar to low nanomolar potency against cathepsins B, L, S, and V.[1][3] Its broad-spectrum inhibitory activity makes it a valuable tool for investigating the collective role of these proteases in complex biological systems.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized through various in vitro and cell-based assays. The apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50) against key human and species orthologues of cathepsins are summarized below.

| Target Cathepsin | Inhibition Metric | Value | Species | Reference |

| Cathepsin S | Ki(app) | 130 pM | Human | [3] |

| Cathepsin L | Ki(app) | 250 pM | Human | [3] |

| Cathepsin V | Ki(app) | 250 pM | Human | [3] |

| Cathepsin B | Ki(app) | 330 pM | Human | [3] |

| Cathepsin K (humanized) | Ki(app) | 2.3 nM | Rabbit | [3] |

| Cathepsin F | Ki(app) | 4.7 nM | Human | [3] |

| Cathepsin S | Ki(app) | 40 pM | Mouse | [3] |

| Cathepsin S | Ki(app) | 60 pM | Monkey | [3] |

| Cathepsin S | Ki(app) | 250 pM | Dog | [3] |

| Cathepsin S | Ki(app) | 770 pM | Rat | [3] |

| Cathepsin L (heavy chain) | IC50 | 0.5 nM | Human | [1] |

| Cathepsin L (heavy chain) | IC50 | 3.3 nM | Human | [1] |

| Cathepsin B | IC50 | 4.3 nM | Human | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of cysteine proteases using this compound.

In Vitro Cathepsin Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory potency of this compound against purified cathepsins using a fluorogenic substrate.

Materials:

-

Purified recombinant human cathepsins (B, L, S, V, etc.)

-

This compound

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Dithiothreitol (DTT)

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsins B and L; Z-VVR-AMC for cathepsin S)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Activate the purified cathepsin by pre-incubating it in Assay Buffer containing DTT (typically 2-5 mM) for 15-30 minutes at 37°C.

-

In the microplate, add the activated cathepsin solution to each well.

-

Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature. Include a vehicle control (DMSO).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Ki(app) values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Cell-Based Cathepsin Activity Assay (Activity-Based Probe)

This protocol outlines a method to measure the intracellular activity of cathepsins in response to this compound treatment using a cell-permeable activity-based probe (ABP).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other cell line of interest

-

Complete cell culture medium

-

This compound

-

Activity-Based Probe (e.g., 125I-DMK or a fluorescently tagged ABP)

-

Cell lysis buffer

-

SDS-PAGE gels and buffers

-

Appropriate imaging system (phosphorimager for radio-labeled probes or fluorescence gel scanner for fluorescent probes)

Procedure:

-

Seed HUVECs in culture plates and grow to confluence.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-4 hours). Include a vehicle control.

-

Add the activity-based probe to the culture medium and incubate for a short period (e.g., 30-60 minutes) to allow for covalent modification of active cathepsins.

-

Wash the cells with PBS to remove unbound probe.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Visualize the labeled cathepsins using the appropriate imaging system. The intensity of the bands corresponds to the activity of the specific cathepsin isoforms.

-

Quantify the band intensities and calculate the percent inhibition of cathepsin activity at each this compound concentration to determine the cellular IC50 values.

In Vivo Pancreatic Cancer Model (RIP1-Tag2 Transgenic Mice)

This protocol describes the use of this compound in the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors.

Materials:

-

RIP1-Tag2 transgenic mice

-

This compound

-

Vehicle control (e.g., 5% dextrose in water)

-

Gavage needles

-

Calipers

-

Micro-ultrasound or other imaging modality

-

Materials for histology and immunohistochemistry

Procedure:

-

Genotype mice to confirm the presence of the RIP1-Tag2 transgene.

-

At a predetermined age (e.g., 10-12 weeks), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.

-

Monitor tumor growth regularly (e.g., weekly) using a non-invasive imaging modality or by measuring palpable tumors with calipers.

-

At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the mice and harvest the pancreata.

-

Count and measure the size of all visible tumors.

-

Fix the pancreatic tissue in formalin and embed in paraffin (B1166041) for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3).

-

Compare tumor burden (total tumor volume), tumor number, and the results of the histological and immunohistochemical analyses between the this compound-treated and vehicle-treated groups.

In Vivo Bone Cancer Pain Model

This protocol details a method for inducing bone cancer and assessing pain-related behaviors in mice, followed by treatment with this compound.

Materials:

-

Syngeneic tumor cells (e.g., 5TGM1 multiple myeloma cells)

-

C57BL/KaLwRij mice (or other appropriate strain)

-

This compound

-

Vehicle control

-

Equipment for intratibial or intrafemoral injection

-

Radiography or micro-CT system

-

Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)

Procedure:

-

Culture and prepare the tumor cells for injection.

-

Anesthetize the mice and surgically expose the tibia or femur.

-

Inject a defined number of tumor cells (e.g., 1 x 10^5 cells) into the intramedullary cavity of the bone. Seal the injection site with bone wax.

-

Allow the tumors to establish for a set period (e.g., 7-14 days).

-

Begin daily treatment with this compound (e.g., 10 mg/kg, p.o.) or vehicle.

-

Assess pain-related behaviors at regular intervals. This can include:

-

Spontaneous pain: Observe for guarding of the affected limb.

-

Mechanical allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.

-

Thermal hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

-

-

Monitor bone destruction using radiography or micro-CT at the end of the study.

-

At the study endpoint, harvest the tumor-bearing bones for histological analysis of tumor burden and osteoclast activity.

-

Compare pain behaviors, bone destruction, and histological findings between the this compound-treated and vehicle-treated groups.

In Vivo Inflammation Models (Gout and Peritonitis)

This section describes protocols for inducing acute inflammation in mice and evaluating the anti-inflammatory effects of this compound.

Monosodium Urate (MSU) Crystal-Induced Peritonitis:

Materials:

-

Monosodium urate (MSU) crystals

-

This compound

-

Vehicle control

-

Sterile PBS

-

Mice (e.g., C57BL/6)

Procedure:

-

Prepare a sterile suspension of MSU crystals in PBS.

-

Administer this compound (e.g., 10 mg/kg) or vehicle to the mice (e.g., intravenously or intraperitoneally) 1 hour prior to MSU injection.

-

Inject the MSU crystal suspension (e.g., 1 mg in 0.5 ml PBS) into the peritoneal cavity of the mice.

-

At a specified time point (e.g., 4-6 hours) after MSU injection, euthanize the mice.

-

Perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS into the peritoneal cavity.

-

Collect the peritoneal lavage fluid and count the total number of cells.

-

Use flow cytometry to quantify the number of neutrophils and other inflammatory cells in the lavage fluid.

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-1β) in the cell-free supernatant of the lavage fluid by ELISA.

-

Compare the inflammatory cell influx and cytokine levels between the this compound-treated and vehicle-treated groups.

MSU Crystal-Induced Gouty Arthritis:

Materials:

-

Monosodium urate (MSU) crystals

-

This compound

-

Vehicle control

-

Sterile PBS

-

Mice

Procedure:

-

Administer this compound or vehicle to the mice prior to MSU injection.

-

Inject a small volume of the MSU crystal suspension directly into the intra-articular space of a joint (e.g., the ankle or knee).

-

Visually score the severity of arthritis at regular intervals based on joint swelling and redness.

-

Measure joint swelling using calipers.

-

At the end of the experiment, harvest the affected joints for histological analysis of inflammation and tissue damage.

-

Compare the arthritis scores, joint swelling, and histological findings between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's application, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]

- 3. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]

Vby-825: A Potent Pan-Cathepsin Inhibitor for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vby-825 is a potent, competitive, and reversible pan-cathepsin inhibitor that has emerged as a critical tool compound for investigating the multifaceted roles of cathepsins in various physiological and pathological processes.[1] Developed through an extensive structure-based drug design program, this compound exhibits high potency against multiple cysteine cathepsins, making it an invaluable asset for research in oncology, inflammation, and neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, quantitative data, detailed experimental protocols, and its application in studying cathepsin-mediated signaling pathways.

Mechanism of Action and Selectivity

This compound is a reversible covalent inhibitor that targets the active site of cysteine cathepsins.[2] Its high potency is demonstrated by picomolar to low nanomolar inhibition constants against several key cathepsins implicated in disease progression.[1][2] The compound was initially developed with a focus on high selectivity for cathepsin S but was found to be a potent inhibitor of multiple cathepsins.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized against a panel of human and species orthologues of cathepsins. The apparent inhibition constants (Ki(app)) and cellular IC50 values are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins

| Cathepsin Isoform | Ki(app) (nM) |

| Cathepsin S | 0.130 |

| Cathepsin L | 0.250 |

| Cathepsin V | 0.250 |

| Cathepsin B | 0.330 |

| Cathepsin K (humanized-rabbit) | 2.3 |

| Cathepsin F | 4.7 |

Data sourced from Elie BT, et al. (2010).[2]

Table 2: In Vitro Inhibitory Potency of this compound against Cathepsin S Orthologues

| Species | Ki(app) (nM) |

| Mouse | 0.040 |

| Monkey | 0.060 |

| Dog | 0.250 |

| Rat | 0.770 |

Data sourced from Elie BT, et al. (2010).[2]

Table 3: Cellular Inhibitory Potency of this compound in HUVECs

| Target | IC50 (nM) |

| Cathepsin L (heavy chain isoform 1) | 0.5 |

| Cathepsin L (heavy chain isoform 2) | 3.3 |

| Cathepsin B | 4.3 |

Data sourced from Elie BT, et al. (2010) and MedchemExpress.[2][3]

Experimental Protocols

The characterization of this compound involves a series of well-defined experimental protocols to determine its inhibitory activity in both enzymatic and cellular contexts.

In Vitro Enzyme Inhibition Assay

This assay determines the potency of this compound against purified cathepsin enzymes.

Methodology:

-

Enzyme Preparation: Purified human cathepsins (B, F, K, L, S, and V) are used. With the exception of human liver-derived cathepsin B, other cathepsins can be produced using in-house expression systems.[2]

-

Incubation: Cathepsin enzymes are mixed with varying concentrations of this compound in an optimized reaction buffer for each specific enzyme. The mixture is incubated for 30 minutes at ambient temperature to allow for inhibitor binding.[2]

-

Reaction Initiation: A peptide substrate specific for each cathepsin is added to the mixture to initiate the enzymatic reaction.[2]

-

Data Analysis: The rate of substrate cleavage is measured, and the apparent inhibition constants (Ki(app)) are calculated to determine the inhibitory potency of this compound.

Whole-Cell Enzyme Occupancy Assay

This assay measures the ability of this compound to inhibit cathepsin activity within intact cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which express both cathepsins B and L, are cultured.[2]

-

Inhibitor Treatment: The cells are incubated with varying concentrations of this compound.[2]

-

Activity-Based Probe Labeling: A short incubation with a radioiodinated diazomethylketone-Tyr-Ala (¹²⁵I-DMK) activity-based probe is performed. This probe binds irreversibly to the active site of cysteine proteases, including cathepsins B and L.[2]

-

Analysis: The level of probe binding is used as a quantitative marker of protease activity. The IC50 values, representing the concentration of this compound required to inhibit 50% of the cellular cathepsin activity, are determined.[2]

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for dissecting the role of cathepsins in complex signaling pathways. In cancer, for instance, cathepsins are known to be involved in processes such as angiogenesis, invasion, and metastasis.[4]

Cathepsin-Mediated Tumor Progression Signaling

The following diagram illustrates a simplified signaling pathway where cathepsins play a crucial role in tumor progression and how this compound can be used to investigate this pathway.

Caption: Cathepsin signaling in tumor progression and this compound inhibition.

General Experimental Workflow Using this compound

The following diagram outlines a typical experimental workflow for researchers using this compound to investigate the function of cathepsins.

Caption: Experimental workflow for characterizing this compound's effects.

Applications in Research

This compound has demonstrated significant efficacy in preclinical models, highlighting its potential as a therapeutic agent and a research tool.

-

Oncology: In a pancreatic neuroendocrine tumor model (RIP1-Tag2 mice), this compound treatment led to a significant reduction in both tumor number and volume.[2] This anti-tumor effect is attributed to the inhibition of cathepsins B, L, and S, which are upregulated in this cancer model.[2] this compound also shows promise in treating bone cancer by reducing pain and tumor burden.[5]

-

Inflammation and Pain: this compound has been shown to possess anti-inflammatory and analgesic properties.[3] It can reduce pain behaviors in mouse models of bone cancer and inhibits inflammation in models of gout, peritonitis, and arthritis.[3]

Conclusion

This compound is a well-characterized, potent, and reversible pan-cathepsin inhibitor that serves as an indispensable tool for researchers investigating the roles of cathepsins in health and disease. Its broad-spectrum activity, coupled with detailed quantitative data and established experimental protocols, allows for robust and reproducible studies. The application of this compound in various disease models has already yielded significant insights into the pathological functions of cathepsins and holds promise for the development of novel therapeutic strategies.

References

- 1. virobayinc.com [virobayinc.com]

- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multivalent Cathepsin Inhibitor, this compound, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]

Vby-825 in vitro enzymatic potency assays

An In-Depth Technical Guide to In Vitro Enzymatic Potency Assays of Vby-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally available, and reversible inhibitor of several members of the cathepsin family of cysteine proteases.[1][2][3] Cathepsins are involved in various physiological processes, and their dysregulation has been implicated in a range of diseases, including cancer.[1] this compound has shown high inhibitory potency against cathepsins B, L, S, and V, and to a lesser extent, cathepsins F and K.[1] This technical guide provides a comprehensive overview of the in vitro enzymatic potency assays for this compound, including detailed experimental protocols and data presentation.

Quantitative Potency Data

The inhibitory potency of this compound has been determined against a panel of purified human cathepsins and species orthologues. The apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: this compound Apparent Inhibition Constants (Ki(app)) Against Human Cathepsins

| Cathepsin Target | Ki(app) |

| Cathepsin S | 130 pM |

| Cathepsin L | 250 pM |

| Cathepsin V | 250 pM |

| Cathepsin B | 330 pM |

| Cathepsin K | 2.3 nM |

| Cathepsin F | 4.7 nM |

Data sourced from Elie BT, et al. (2010).[1]

Table 2: this compound Ki(app) Against Cathepsin S Orthologues

| Species | Ki(app) |

| Mouse | 40 pM |

| Monkey | 60 pM |

| Dog | 250 pM |

| Rat | 770 pM |

Data sourced from Elie BT, et al. (2010).[1]

Table 3: this compound Cellular IC50 Values in HUVEC Cells

| Cathepsin Target | IC50 |

| Cathepsin L (heavy chain isoform 1) | 0.5 nM |

| Cathepsin L (heavy chain isoform 2) | 3.3 nM |

| Cathepsin B | 4.3 nM |

Data sourced from Elie BT, et al. (2010) and MedchemExpress.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's in vitro enzymatic potency.

Protocol 1: In Vitro Enzymatic Potency Assay Using Fluorogenic Substrates

This protocol outlines a representative method for determining the inhibitory potency of this compound against purified cathepsins.

1. Materials and Reagents:

-